molecular formula C14H20BrNO B14204357 2-Bromo-3-methyl-N-(1-phenylethyl)pentanamide CAS No. 917887-57-1

2-Bromo-3-methyl-N-(1-phenylethyl)pentanamide

Cat. No.: B14204357
CAS No.: 917887-57-1
M. Wt: 298.22 g/mol
InChI Key: XDBVKBKIGFRXAW-UHFFFAOYSA-N
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Description

2-Bromo-3-methyl-N-(1-phenylethyl)pentanamide is an organic compound with the molecular formula C14H20BrNO. It is a versatile small molecule scaffold used in various scientific research applications. The compound is characterized by the presence of a bromine atom, a methyl group, and a phenylethyl group attached to a pentanamide backbone.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-3-methyl-N-(1-phenylethyl)pentanamide typically involves the bromination of 3-methyl-N-(1-phenylethyl)pentanamide. The reaction is carried out under controlled conditions using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane. The reaction is usually performed at low temperatures to prevent side reactions and to ensure high yield and purity of the product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade brominating agents and solvents, with stringent control over reaction conditions to ensure consistency and quality of the final product. The compound is then purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-3-methyl-N-(1-phenylethyl)pentanamide undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Reduction Reactions: The compound can be reduced to form the corresponding amine or alcohol derivatives.

    Oxidation Reactions: Oxidation can lead to the formation of carboxylic acids or other oxidized derivatives.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide. These reactions are typically carried out in polar solvents such as ethanol or dimethyl sulfoxide (DMSO) at moderate temperatures.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used in aprotic solvents like tetrahydrofuran (THF).

    Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used in acidic or basic conditions.

Major Products Formed

    Substitution Reactions: Formation of substituted amides, thiols, or ethers.

    Reduction Reactions: Formation of primary or secondary amines and alcohols.

    Oxidation Reactions: Formation of carboxylic acids or ketones.

Scientific Research Applications

2-Bromo-3-methyl-N-(1-phenylethyl)pentanamide is used in various scientific research fields, including:

    Chemistry: As a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: In the study of enzyme inhibition and protein-ligand interactions.

    Industry: Used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-Bromo-3-methyl-N-(1-phenylethyl)pentanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the phenylethyl group play crucial roles in binding to the active sites of these targets, leading to inhibition or modulation of their activity. The compound may also participate in covalent bonding with nucleophilic residues in the target proteins, thereby exerting its effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-Bromo-3-methyl-N-(1-phenylethyl)butanamide
  • 2-Bromo-3-methyl-N-(1-phenylethyl)hexanamide
  • 2-Bromo-3-methyl-N-(1-phenylethyl)heptanamide

Uniqueness

2-Bromo-3-methyl-N-(1-phenylethyl)pentanamide is unique due to its specific molecular structure, which imparts distinct chemical and biological properties. The presence of the bromine atom and the phenylethyl group enhances its reactivity and binding affinity to molecular targets, making it a valuable compound in various research applications.

Properties

CAS No.

917887-57-1

Molecular Formula

C14H20BrNO

Molecular Weight

298.22 g/mol

IUPAC Name

2-bromo-3-methyl-N-(1-phenylethyl)pentanamide

InChI

InChI=1S/C14H20BrNO/c1-4-10(2)13(15)14(17)16-11(3)12-8-6-5-7-9-12/h5-11,13H,4H2,1-3H3,(H,16,17)

InChI Key

XDBVKBKIGFRXAW-UHFFFAOYSA-N

Canonical SMILES

CCC(C)C(C(=O)NC(C)C1=CC=CC=C1)Br

Origin of Product

United States

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